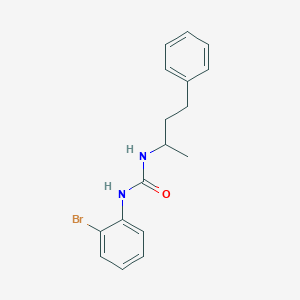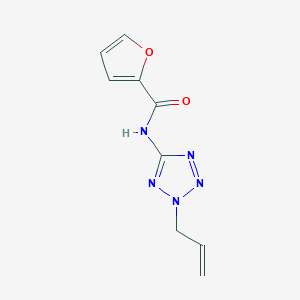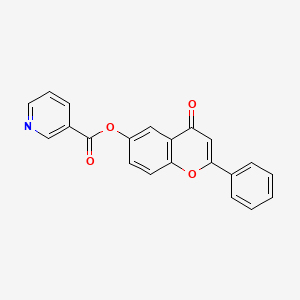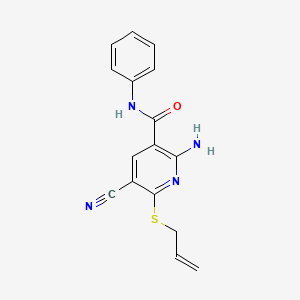
N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea
Vue d'ensemble
Description
N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea (BMPPU) is a chemical compound that belongs to the class of urea derivatives. It is a potent and selective antagonist of the TRPM8 ion channel, which is involved in the sensation of cold temperature. BMPPU has been extensively studied for its potential use in the treatment of various diseases, including chronic pain, prostate cancer, and migraine headaches.
Mécanisme D'action
N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea acts as a selective antagonist of the TRPM8 ion channel, which is involved in the sensation of cold temperature. By blocking the activity of this channel, N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea can reduce the sensation of pain and cold temperature. This mechanism of action makes N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea a promising candidate for the treatment of chronic pain and migraine headaches.
Biochemical and physiological effects:
N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of inflammatory cytokines, which are involved in the development of chronic pain. In addition, N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea has been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea has a number of advantages for use in laboratory experiments. It is a highly selective antagonist of the TRPM8 ion channel, which makes it a useful tool for studying the role of this channel in various physiological processes. However, one limitation of N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea is its high cost, which may limit its use in some laboratory settings.
Orientations Futures
There are a number of future directions for research on N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea. One area of interest is its potential use in the treatment of chronic pain and migraine headaches. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the potential use of N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea in the treatment of prostate cancer. Studies are currently underway to determine the efficacy of N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea as a therapeutic agent for this disease. Finally, further research is needed to better understand the mechanism of action of N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea and its potential applications in other areas of medicine.
Applications De Recherche Scientifique
N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea has been extensively studied for its potential use in the treatment of various diseases. In the field of pain management, N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea has been shown to be effective in reducing chronic pain in animal models. It has also been found to be effective in reducing the frequency and severity of migraine headaches. In addition, N-(2-bromophenyl)-N'-(1-methyl-3-phenylpropyl)urea has been shown to inhibit the growth of prostate cancer cells, making it a potential therapeutic agent for the treatment of this disease.
Propriétés
IUPAC Name |
1-(2-bromophenyl)-3-(4-phenylbutan-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-13(11-12-14-7-3-2-4-8-14)19-17(21)20-16-10-6-5-9-15(16)18/h2-10,13H,11-12H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKHOTHOPJEHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(4-phenylbutan-2-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-fluorophenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B4753540.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4753559.png)

![N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4753561.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4753567.png)

![2-[1-(3-methyl-2-buten-1-yl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4753594.png)
![4-[2-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4753603.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4753604.png)
![3-(3-chlorobenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4753611.png)
![N-(4-fluorobenzyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4753612.png)
![N'-{[1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4753619.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4753639.png)